N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide
Overview
Description
“N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide” is a chemical compound with a complex structure. It contains a fluorophenyl group, a triazolo-pyridazin group, and a phenylmethanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups. The presence of the fluorophenyl group, the triazolo-pyridazin group, and the phenylmethanesulfonamide group contribute to its unique chemical properties .Scientific Research Applications
Anti-Inflammatory Applications
This compound is related to a series of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, which have been synthesized and evaluated for their anti-inflammatory activities . These compounds have shown promising results in reducing inflammation, particularly compounds 4d, 4e, and 4h .
Anticancer Applications
Compounds related to this have shown potential anticancer properties . They have been used in drug design and discovery for the treatment of various types of cancer .
Antimicrobial Applications
These compounds have also demonstrated antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Analgesic and Anti-Inflammatory Applications
In addition to their anti-inflammatory properties, these compounds have also shown analgesic (pain-relieving) effects . This makes them potential candidates for the development of new analgesic drugs .
Antioxidant Applications
These compounds have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antiviral Applications
Compounds related to this have shown antiviral properties . They can inhibit the replication of various types of viruses, making them potential candidates for the development of new antiviral drugs .
Enzyme Inhibitor Applications
These compounds have shown potential as enzyme inhibitors . They can inhibit the activity of various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the development of new drugs that work by inhibiting these enzymes .
Antitubercular Applications
These compounds have shown potential as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c21-17-8-6-16(7-9-17)20-24-23-18-10-11-19(25-26(18)20)29-13-12-22-30(27,28)14-15-4-2-1-3-5-15/h1-11,22H,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXUVBHJFLRNHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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